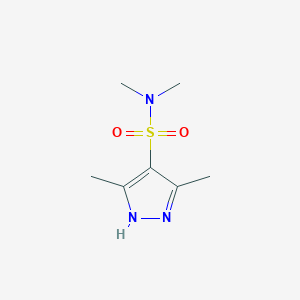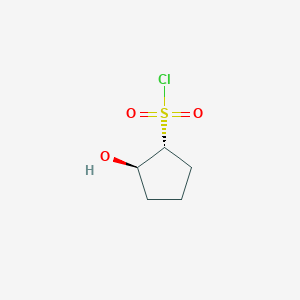
3-Bromo-1-methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-1-methylcyclobutane-1-carbonitrile” is a chemical compound that is used for pharmaceutical testing . It is a derivative of cyclobutane, which is a type of cycloalkane .
Synthesis Analysis
The synthesis of this compound involves the bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile . This process involves the use of potassium tert-butoxide in THF . The reaction takes two elimination pathways: 1,3-dehydrobromination to give bicyclobutane derivatives and 1,2-dehydrobromination leading to substituted methylenecyclobutane .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-methylcyclobutane-1-carbonitrile” is derived from the structure of cyclobutane, which is a type of cycloalkane . Cycloalkanes are organic compounds that contain a ring of carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-1-methylcyclobutane-1-carbonitrile” include bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile . These reactions are followed by dehydrobromination, which is facilitated by the action of potassium tert-butoxide in THF .Scientific Research Applications
Synthesis and Dehydrobromination
3-Bromo-1-methylcyclobutane-1-carbonitrile serves as a key intermediate in the synthesis of complex cyclobutane derivatives. For instance, the anti-Markownikoff products of bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile undergo dehydrobromination, leading to bicyclobutane derivatives and substituted methylenecyclobutanes through 1,3-dehydrobromination and 1,2-dehydrobromination, respectively (Razin et al., 2003).
Isomerization to Carbocyclic Acid Derivatives
Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives when treated with lithium diisopropylamide in aprotic medium, showcasing the compound's versatility in structural transformation and synthesis of carbocyclic acid derivatives (Razin & Ulin, 2003).
Photocycloaddition for Cyclobuta Derivatives
The compound is also involved in photocycloaddition reactions. For example, 2H-1-benzopyran-3-carbonitriles undergo intermolecular photocycloadditions to form cyclobuta derivatives, demonstrating its utility in creating complex cyclic structures through photochemical reactions (Schwebel & Margaretha, 2000).
Synthesis of Spiro- and Dispirotetrahydropyrane Diones
3-Bromo-1-methylcyclobutane-1-carbonitrile reacts with zinc and aromatic aldehydes to form spiro- and dispirotetrahydropyrane diones, highlighting its role in the formation of spirocyclic and polycyclic structures, which are of significant interest in the development of pharmaceuticals and materials science (Kirillov & Melekhin, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-1-methylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c1-6(4-8)2-5(7)3-6/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXVHVZKUGMHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228680-76-9 |
Source


|
| Record name | 3-bromo-1-methylcyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)

![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)

